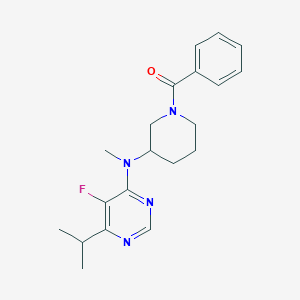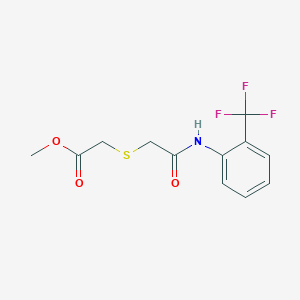
Methyl-2-((2-Oxo-2-((2-(Trifluormethyl)phenyl)amino)ethyl)thio)acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)acetate is a complex organic compound characterized by the presence of a trifluoromethyl group, an amide linkage, and a thioether functionality
Wissenschaftliche Forschungsanwendungen
Methyl 2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)acetate has several applications in scientific research:
-
Medicinal Chemistry: : It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to the trifluoromethyl group, which can enhance metabolic stability and bioavailability.
-
Organic Synthesis: : The compound serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for constructing various functionalized derivatives.
-
Materials Science: : Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)acetate typically involves multiple steps:
-
Formation of the Amide Linkage: : The initial step often involves the reaction of 2-(trifluoromethyl)aniline with an appropriate acylating agent to form the corresponding amide. This can be achieved using reagents such as acetic anhydride or acetyl chloride under basic conditions.
-
Thioether Formation: : The next step involves the introduction of the thioether group. This can be done by reacting the amide with a thiol, such as ethanethiol, in the presence of a base like sodium hydride or potassium carbonate.
-
Esterification: : Finally, the esterification of the resulting compound with methanol in the presence of an acid catalyst, such as sulfuric acid, yields Methyl 2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)acetate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : Methyl 2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)acetate can undergo oxidation reactions, particularly at the thioether group, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : The compound can be reduced at the carbonyl group to form alcohols. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
-
Substitution: : Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, under mild to moderate temperatures.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like ether or THF.
Substitution: Amines or alcohols, often in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amides, esters with different alkoxy groups.
Wirkmechanismus
The mechanism by which Methyl 2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)acetate exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, while the thioether and amide functionalities can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-((2-oxo-2-((2-(fluoromethyl)phenyl)amino)ethyl)thio)acetate
- Methyl 2-((2-oxo-2-((2-(chloromethyl)phenyl)amino)ethyl)thio)acetate
- Methyl 2-((2-oxo-2-((2-(bromomethyl)phenyl)amino)ethyl)thio)acetate
Uniqueness
Methyl 2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)acetate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its analogs with different substituents.
This detailed overview provides a comprehensive understanding of Methyl 2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)acetate, covering its synthesis, reactions, applications, and unique features
Eigenschaften
IUPAC Name |
methyl 2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3S/c1-19-11(18)7-20-6-10(17)16-9-5-3-2-4-8(9)12(13,14)15/h2-5H,6-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKNKFPNMIHMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCC(=O)NC1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
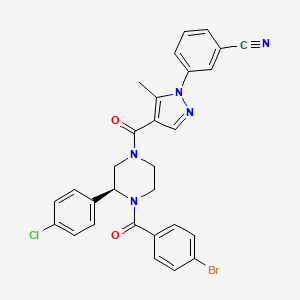
![3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid](/img/structure/B2513926.png)
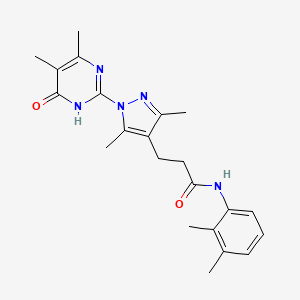
![3-Bromo-2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2513931.png)
![ethyl 5-[4-(dimethylsulfamoyl)benzamido]-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2513932.png)
![1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2513933.png)
![4-Isopropyl-1-(p-tolyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B2513936.png)
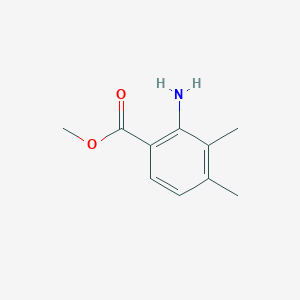
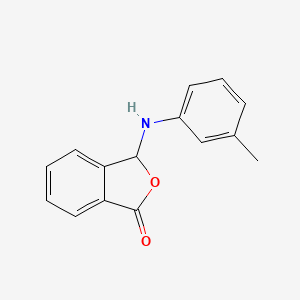
![(2Z)-2-(4-chlorobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile](/img/structure/B2513942.png)
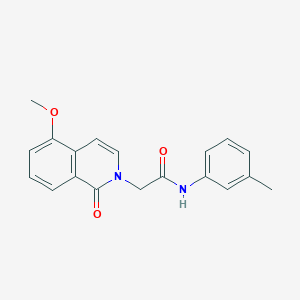
![3-methyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}pyridazine](/img/structure/B2513945.png)
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2513946.png)
